N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide
Description
N-({[2,2'-Bifuran]-5-yl}methyl)pent-4-enamide is a bifuran-derived amide characterized by a [2,2'-bifuran]-5-ylmethyl group linked to a pent-4-enamide moiety. The pent-4-enamide group introduces a reactive α,β-unsaturated carbonyl system, enabling participation in cycloaddition or polymerization reactions .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-3-6-14(16)15-10-11-7-8-13(18-11)12-5-4-9-17-12/h2,4-5,7-9H,1,3,6,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGDKGMXMXOJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1=CC=C(O1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)pent-4-enamide typically involves the reaction of 2,2’-bifuran-5-carbaldehyde with pent-4-enamide in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often using microwave-assisted synthesis to enhance the reaction rate and yield . The general procedure involves the following steps:
- Dissolution of 2,2’-bifuran-5-carbaldehyde and pent-4-enamide in a suitable solvent such as dichloromethane.
- Addition of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
- Microwave irradiation of the reaction mixture for a specified period.
- Purification of the product by column chromatography.
Industrial Production Methods
Industrial production of N-({[2,2’-bifuran]-5-yl}methyl)pent-4-enamide may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan-2,5-dicarboxylic acid derivatives.
Reduction: The double bond in the pent-4-enamide can be reduced to form the corresponding saturated amide.
Substitution: The furan rings can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the furan rings.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Saturated amide derivatives.
Substitution: Various substituted bifuran derivatives depending on the electrophile used.
Scientific Research Applications
N-({[2,2’-bifuran]-5-yl}methyl)pent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The bifuran moiety can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Structural Analog: N-(2-Octyldodecyl)-2,2'-Bifuran-3,3'-Dicarboximide (BFI-OD)
Key Features :
Comparison :
- Electronic Properties : BFI-OD’s carboximide groups enhance electron-deficient character, making it suitable for n-type organic semiconductors. In contrast, the target compound’s enamide group may exhibit ambipolar charge transport due to its conjugated yet less electron-deficient structure.
- Solubility: The 2-octyldodecyl chain in BFI-OD improves processability, whereas the target compound’s lack of long alkyl chains may limit solubility in nonpolar solvents.
Functional Analog: N-((4-Methoxybenzoyl)oxy)pent-4-enamide
Key Features :
Comparison :
- Reactivity : Both compounds share the pent-4-enamide moiety, but the target’s bifuran group may stabilize the α,β-unsaturated system through conjugation, reducing electrophilicity compared to the methoxybenzoyl derivative.
- Applications : The methoxybenzoyl compound is used in amination reactions, while the bifuran analog’s extended conjugation could prioritize use in optoelectronic materials.
Structural Analog: N-({[2,2'-Bifuran]-5-yl}methyl)-N'-(2-Phenylethyl)ethanediamide
Key Features :
Comparison :
- Aromaticity : The phenylethyl group increases hydrophobicity, whereas the target compound’s bifuran core may enhance π-π stacking in solid-state applications.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO2 |
| Molecular Weight | 229.28 g/mol |
| CAS Number | 2097918-85-7 |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds with bifuran structures often exhibit significant antimicrobial properties. This compound may disrupt bacterial cell membranes or interfere with metabolic pathways, leading to inhibition of bacterial growth.
- Anticancer Properties : Similar compounds have been shown to induce apoptosis in cancer cells by activating specific signaling pathways. The potential for this compound to target oncogenic pathways could result in reduced cell proliferation and increased cancer cell death.
- Neurological Effects : Some derivatives containing bifuran moieties have demonstrated potential as positive allosteric modulators of neurotransmitter receptors, which may enhance cognitive functions without the excitotoxic effects associated with direct agonists.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted the potent antibacterial effects of bifuran derivatives against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis, suggesting that this compound may exhibit similar antimicrobial properties .
Anticancer Activity
In vitro assays have shown that bifuran-containing compounds can activate caspase pathways leading to apoptosis in various cancer cell lines. For instance, a related bifuran compound was found to significantly induce cell death in breast cancer cells by targeting key oncogenic pathways .
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : As a bioactive compound, it serves as a potential lead for developing new antimicrobial and anticancer agents.
- Pharmacology : Its mechanisms of action can provide insights into new therapeutic strategies for treating infections and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
